ethyl 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a cyclopentapyrazole moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the cyclopentapyrazole core, followed by the introduction of the piperazine ring and the ethyl ester group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group, such as a halogen or an alkyl group.
Scientific Research Applications
Ethyl 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved can vary depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine-1-carboxylate: shares similarities with other compounds that have a piperazine ring or a cyclopentapyrazole moiety.
Cyclopentapyrazole derivatives: These compounds often exhibit similar biological activities due to the presence of the cyclopentapyrazole core.
Piperazine derivatives: These compounds are commonly used in medicinal chemistry for their ability to interact with various biological targets.
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both cyclopentapyrazole and piperazine derivatives. This dual functionality can lead to unique biological activities and applications that are not observed in compounds with only one of these moieties.
Properties
Molecular Formula |
C15H24N4O2 |
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Molecular Weight |
292.38 g/mol |
IUPAC Name |
ethyl 4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-3-21-15(20)19-9-7-18(8-10-19)11-14-12-5-4-6-13(12)16-17(14)2/h3-11H2,1-2H3 |
InChI Key |
WBPJAELOIZNASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C3CCCC3=NN2C |
Origin of Product |
United States |
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